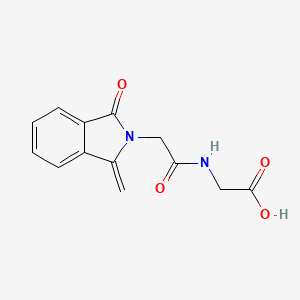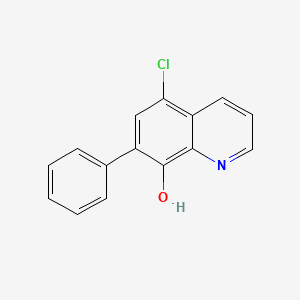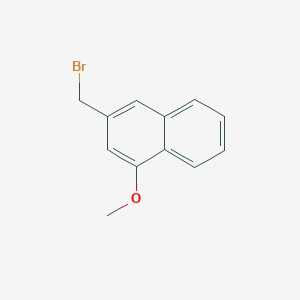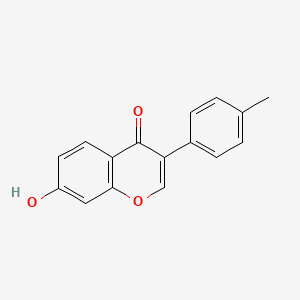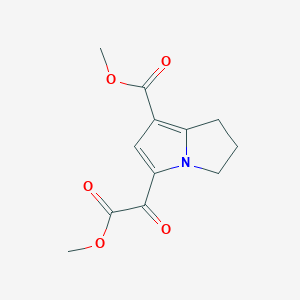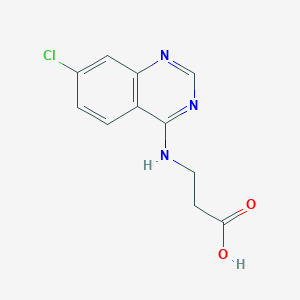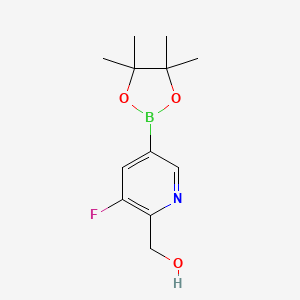
(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)méthanol est un composé chimique de formule moléculaire C12H16BFNO3. Il s'agit d'un dérivé de la pyridine, contenant un atome de fluor et un groupe ester boronique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (3-Fluoro-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)méthanol implique généralement un processus en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation de l'ester boronique : réaction de la 3-fluoropyridine avec le bis(pinacolato)diboron en présence d'un catalyseur au palladium et d'une base telle que l'acétate de potassium.
Hydroxyméthylation : l'ester boronique résultant est ensuite soumis à une hydroxyméthylation à l'aide de formaldéhyde et d'une base telle que l'hydroxyde de sodium.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais sont optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu, de systèmes automatisés pour l'ajout de réactifs et un contrôle rigoureux des conditions de réaction afin de garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
(3-Fluoro-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)méthanol subit différents types de réactions chimiques, notamment :
Oxydation : le groupe hydroxyméthyle peut être oxydé en groupe formyle ou carboxyle à l'aide d'agents oxydants comme le PCC (chlorochromate de pyridinium) ou le KMnO4 (permanganate de potassium).
Réduction : le composé peut être réduit pour former différents dérivés, comme la réduction de l'ester boronique en acide boronique à l'aide de réactifs comme le NaBH4 (borohydrure de sodium).
Substitution : l'atome de fluor peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : PCC, KMnO4, H2O2 (peroxyde d'hydrogène)
Réduction : NaBH4, LiAlH4 (hydrure de lithium et d'aluminium)
Substitution : nucléophiles comme les amines, les thiols et les alcoolates
Principaux produits formés
Oxydation : (3-Fluoro-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)formaldéhyde, (3-Fluoro-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acide carboxylique
Réduction : (3-Fluoro-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acide boronique
Substitution : divers dérivés de pyridine substitués
Applications De Recherche Scientifique
(3-Fluoro-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)méthanol a un large éventail d'applications en recherche scientifique :
Chimie : utilisé comme élément de construction en synthèse organique, en particulier dans les réactions de couplage croisé de Suzuki-Miyaura pour former des liaisons carbone-carbone.
Biologie : étudié pour son potentiel en tant que sonde fluorescente en raison de la présence du groupe ester boronique, qui peut interagir avec les diols et d'autres biomolécules.
Médecine : exploré pour son potentiel en tant que précurseur dans la synthèse de composés pharmaceutiques, notamment des inhibiteurs enzymatiques et des agents anticancéreux.
Industrie : utilisé dans le développement de matériaux avancés, comme les polymères et les composants électroniques, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme par lequel (3-Fluoro-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)méthanol exerce ses effets dépend de son application :
En synthèse organique : agit comme nucléophile dans les réactions de couplage croisé, formant des liaisons avec des partenaires électrophile.
En tant que sonde fluorescente : le groupe ester boronique interagit avec les diols, ce qui entraîne des changements dans les propriétés de fluorescence.
En médecine : le composé ou ses dérivés peuvent inhiber des enzymes spécifiques ou interagir avec des cibles moléculaires impliquées dans les voies de la maladie, conduisant à des effets thérapeutiques.
Mécanisme D'action
The mechanism by which (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol exerts its effects depends on its application:
In Organic Synthesis: Acts as a nucleophile in cross-coupling reactions, forming bonds with electrophilic partners.
As a Fluorescent Probe: The boronic ester group interacts with diols, leading to changes in fluorescence properties.
In Medicine: The compound or its derivatives may inhibit specific enzymes or interact with molecular targets involved in disease pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-Fluoro-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Chloro-5-fluoro-3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2,3,6-Triméthoxy-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine
Unicité
(3-Fluoro-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)méthanol est unique en raison de la présence à la fois d'un atome de fluor et d'un groupe ester boronique, qui confèrent une réactivité distincte et un potentiel pour des applications diverses. Le groupe hydroxyméthyle améliore encore sa polyvalence dans les transformations chimiques et les interactions biologiques.
Propriétés
Formule moléculaire |
C12H17BFNO3 |
|---|---|
Poids moléculaire |
253.08 g/mol |
Nom IUPAC |
[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)8-5-9(14)10(7-16)15-6-8/h5-6,16H,7H2,1-4H3 |
Clé InChI |
ZQSOOIJIDNUIDI-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


